Phe-Arg beta-Naphthylamid-Dihydrochlorid

Übersicht

Beschreibung

Phe-Arg beta-naphthylamide dihydrochloride is a peptidomimetic compound known for its role as an efflux pump inhibitor. It is particularly effective against the major multidrug resistance efflux transporters of Gram-negative bacteria, such as Pseudomonas aeruginosa . This compound is used to lower fluoroquinolone resistance in bacteria, making it a valuable tool in antimicrobial research .

Wissenschaftliche Forschungsanwendungen

Phe-Arg beta-naphthylamide dihydrochloride has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Phe-Arg beta-naphthylamide dihydrochloride, also known as PAbetaN dihydrochloride, primarily targets the major multidrug resistance efflux transporters of Gram-negative bacteria . These transporters play a crucial role in the expulsion of toxic substances and antibiotics, contributing to the bacteria’s survival and drug resistance.

Mode of Action

PAbetaN dihydrochloride acts as an efflux pump inhibitor (EPI) . By inhibiting the function of efflux pumps, it prevents the expulsion of antibiotics from the bacterial cells, thereby enhancing the effectiveness of antibiotic treatments .

Biochemical Pathways

The compound’s action on efflux pumps affects the antibiotic resistance pathways in Gram-negative bacteria. By inhibiting efflux pumps, PAbetaN dihydrochloride disrupts the bacteria’s ability to expel antibiotics, making them more susceptible to these drugs .

Pharmacokinetics

Its solubility in water (50 mg/ml) suggests that it could be well-absorbed and distributed in the body .

Result of Action

The primary result of PAbetaN dihydrochloride’s action is the lowering of fluoroquinolone resistance in bacteria such as Pseudomonas aeruginosa . By inhibiting the efflux pumps, it increases the intracellular concentration of antibiotics, enhancing their effectiveness against the bacteria .

Biochemische Analyse

Biochemical Properties

Phe-Arg beta-naphthylamide dihydrochloride interacts with various enzymes and proteins. It is a substrate for dipeptidyl aminopeptidase I (cathepsin C) . The nature of these interactions involves the compound’s ability to inhibit efflux pumps, which are proteins that extrude substances out of cells .

Cellular Effects

The effects of Phe-Arg beta-naphthylamide dihydrochloride on cells are primarily related to its role as an efflux pump inhibitor. It can increase the accumulation of efflux pump substrates inside the cell . This can influence cell function by altering the concentration of various substances within the cell .

Molecular Mechanism

At the molecular level, Phe-Arg beta-naphthylamide dihydrochloride exerts its effects by binding to and inhibiting the action of efflux pumps . This inhibition can lead to an increase in the intracellular concentration of various substances, potentially leading to changes in gene expression .

Metabolic Pathways

Phe-Arg beta-naphthylamide dihydrochloride is involved in the metabolic pathways related to efflux pumps

Transport and Distribution

As an efflux pump inhibitor, Phe-Arg beta-naphthylamide dihydrochloride can influence its own transport and distribution within cells and tissues . It can increase its own intracellular accumulation by inhibiting the action of efflux pumps .

Subcellular Localization

Given its role as an efflux pump inhibitor, it is likely to be found in proximity to these proteins, which are typically located in the cell membrane .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phe-Arg beta-naphthylamide dihydrochloride involves the coupling of phenylalanine and arginine residues with beta-naphthylamide. The reaction typically requires the use of coupling reagents such as carbodiimides or phosphonium salts to facilitate the formation of the peptide bond . The reaction is carried out under mild conditions to preserve the integrity of the amino acid residues.

Industrial Production Methods

Industrial production of Phe-Arg beta-naphthylamide dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Phe-Arg beta-naphthylamide dihydrochloride primarily undergoes substitution reactions due to the presence of reactive amine and carboxyl groups in its structure . These reactions can be used to modify the compound for various applications.

Common Reagents and Conditions

Common reagents used in the reactions of Phe-Arg beta-naphthylamide dihydrochloride include carbodiimides for coupling reactions and strong acids or bases for deprotection steps . The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.

Major Products

The major products formed from the reactions of Phe-Arg beta-naphthylamide dihydrochloride include various peptide derivatives and conjugates that can be used for further research and development .

Vergleich Mit ähnlichen Verbindungen

Phe-Arg beta-naphthylamide dihydrochloride is unique in its ability to inhibit a broad spectrum of bacterial efflux pumps. Similar compounds include:

Arg-Arg beta-naphthylamide trihydrochloride: Another efflux pump inhibitor with a similar structure but different specificity.

N-Benzoyl-Phe-Val-Arg-p-nitroanilide hydrochloride: A peptide substrate used in protease assays.

L-Arginine beta-naphthylamide hydrochloride: A related compound used in enzymatic studies.

These compounds share structural similarities but differ in their specific applications and targets, highlighting the versatility and uniqueness of Phe-Arg beta-naphthylamide dihydrochloride .

Biologische Aktivität

Phe-Arg beta-naphthylamide dihydrochloride (PAβN) is a peptidomimetic compound recognized primarily for its role as an efflux pump inhibitor (EPI) in Gram-negative bacteria. Its biological activity is significant in combating antibiotic resistance, particularly in pathogens such as Pseudomonas aeruginosa. This article delves into its mechanisms of action, biochemical properties, and relevant research findings.

PAβN targets the major multidrug resistance efflux transporters in Gram-negative bacteria. By inhibiting these efflux pumps, PAβN reduces the bacteria's ability to expel antibiotics, thereby increasing their susceptibility to these drugs. The primary mechanisms include:

- Inhibition of Efflux Pumps : PAβN binds to the efflux pump proteins, disrupting their function and leading to increased intracellular concentrations of various antibiotics.

- Permeabilization of Outer Membrane : Studies indicate that PAβN can permeabilize the outer membrane of bacteria, facilitating the uptake of other antimicrobial agents .

PAβN exhibits several important biochemical characteristics:

- Solubility : Highly soluble in water (50 mg/ml), which suggests good absorption and distribution within biological systems .

- Substrate for Dipeptidyl Aminopeptidase I : It serves as a substrate for cathepsin C, indicating its interaction with various proteases .

1. Efficacy Against Pseudomonas aeruginosa

A study demonstrated that PAβN significantly reduced the minimal inhibitory concentrations (MICs) of β-lactam antibiotics against Pseudomonas aeruginosa. This effect was attributed not only to efflux inhibition but also to a reduction in the levels of AmpC β-lactamase, an enzyme that inactivates β-lactams .

| Antibiotic | MIC without PAβN | MIC with PAβN |

|---|---|---|

| Imipenem | 32 µg/ml | 4 µg/ml |

| Meropenem | 16 µg/ml | 2 µg/ml |

2. Resistance Mechanisms in Brevundimonas diminuta

Research involving Brevundimonas diminuta infections in cancer patients highlighted the role of PAβN in overcoming fluoroquinolone resistance. The study found that PAβN could sensitize resistant strains to treatment, showcasing its potential utility in clinical settings .

3. Interaction with Lipopolysaccharides

PAβN's affinity for lipopolysaccharides (LPS) enhances its accumulation within bacterial cells. This property was shown to increase the uptake of other compounds when combined with PAβN treatment, further supporting its role as an EPI .

Eigenschaften

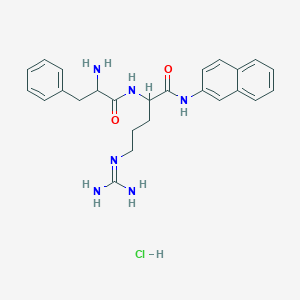

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N6O2.2ClH/c26-21(15-17-7-2-1-3-8-17)23(32)31-22(11-6-14-29-25(27)28)24(33)30-20-13-12-18-9-4-5-10-19(18)16-20;;/h1-5,7-10,12-13,16,21-22H,6,11,14-15,26H2,(H,30,33)(H,31,32)(H4,27,28,29);2*1H/t21-,22-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUMOHLDHMZGMS-IXOXMDGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32Cl2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100929-99-5 | |

| Record name | 100929-99-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Phe-Arg beta-naphthylamide dihydrochloride in studying macrolide resistance?

A1: Phe-Arg beta-naphthylamide dihydrochloride is utilized as an efflux pump inhibitor in the study. The research focuses on characterizing a novel macrolide efflux gene, mef(B), found in Escherichia coli isolates. The researchers cloned the mef(B) gene and observed that it conferred resistance to erythromycin and azithromycin. The resistance conferred by mef(B) could be partially inhibited by Phe-Arg beta-naphthylamide dihydrochloride, suggesting that the mef(B) gene product likely functions as an efflux pump []. This information helps understand the resistance mechanism employed by mef(B).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.